4-(2-Bromoanilino)pyridine

Organic Synthesis Process Chemistry Cross-Coupling

Researchers synthesizing kinase-focused libraries often face inconsistent yields from non-halogenated or regioisomeric scaffolds. 4-(2-Bromoanilino)pyridine provides a reproducible, high-yielding starting point for constructing diverse compound collections. - Achieves >95% isolated yield via Pd-catalyzed amination, enabling cost-effective multi-gram scale-up. - Ortho-bromine enables definitive binding-mode validation through anomalous X-ray scattering, accelerating hit-to-lead decisions. - Ensures consistent substrate quality for cross-coupling methodology development, backed by straightforward purification protocols.

Molecular Formula C11H9BrN2
Molecular Weight 249.11 g/mol
CAS No. 86775-99-7
Cat. No. B3057968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoanilino)pyridine
CAS86775-99-7
Molecular FormulaC11H9BrN2
Molecular Weight249.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=CC=NC=C2)Br
InChIInChI=1S/C11H9BrN2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,(H,13,14)
InChIKeyFHNBUDLTARKVOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromoanilino)pyridine: Halogenated Building Block


4-(2-Bromoanilino)pyridine is an N-aryl-4-aminopyridine derivative featuring a 2‑bromophenyl substituent on the exocyclic nitrogen . This brominated anilinopyridine serves as a versatile scaffold in medicinal chemistry for constructing kinase inhibitor libraries and as a halogen-bearing intermediate for cross‑coupling reactions . Its molecular formula is C₁₁H₉BrN₂ with a molecular weight of 249.11 g/mol . The compound exists as a crystalline solid with a reported melting point of 101–102 °C (recrystallized from acetonitrile) and a predicted pKa of 7.14 ± 0.26, indicating weak basicity at the pyridine nitrogen .

Why 4-(2-Bromoanilino)pyridine Is Irreplaceable


The 2‑bromophenyl moiety in 4‑(2‑bromoanilino)pyridine imparts distinct electronic and steric properties that are not replicated by the unsubstituted 4‑anilinopyridine or by 3‑/4‑bromo analogs . The ortho‑bromine atom both directs regioselectivity in subsequent cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) and modulates the pKa of the aniline NH, thereby influencing hydrogen‑bonding capacity and target engagement . Additionally, the bromine atom offers a heavy‑atom scattering advantage for X‑ray crystallography studies of protein‑ligand complexes—a feature absent in chloro‑ or iodo‑substituted counterparts [1]. Consequently, substituting 4‑(2‑bromoanilino)pyridine with a generic 4‑anilinopyridine or a meta‑/para‑bromo isomer alters both chemical reactivity and biological recognition, leading to divergent outcomes in synthetic sequences and activity‑based screens.

4-(2-Bromoanilino)pyridine vs. Closest Analogs


Superior Synthetic Yield

A high‑yielding synthesis of 4‑(2‑bromoanilino)pyridine proceeds via palladium‑catalyzed coupling of 4‑aminopyridine with 1‑bromo‑2‑iodobenzene using a Pd₂(dba)₃ / dppf catalyst system in toluene at 120 °C for 18 h, providing the product in 99% isolated yield . In contrast, the analogous synthesis of unsubstituted 4‑anilinopyridine under comparable Buchwald‑Hartwig conditions typically gives yields in the 65–72% range , while 4‑(3‑bromoanilino)pyridine derivatives require lower‑yielding multistep sequences . The exceptionally high yield (>95%) achievable for the 2‑bromo derivative reduces purification burden and lowers cost per gram in multi‑gram preparations.

Organic Synthesis Process Chemistry Cross-Coupling

Lower Melting Point vs. Unsubstituted Analog

4‑(2‑Bromoanilino)pyridine melts at 101–102 °C (recrystallized from acetonitrile) , whereas the unsubstituted parent 4‑anilinopyridine melts at 175–179 °C . This 73 °C reduction in melting point, attributed to disruption of crystal packing by the ortho‑bromine substituent, improves solubility in organic solvents and facilitates handling during formulation and crystallization screens. The lower melting point also allows melt‑phase reactions and hot‑melt extrusion processing that are inaccessible with the higher‑melting unsubstituted analog.

Physical‑Organic Chemistry Crystallization Pre‑formulation

Enhanced Basicity from Ortho-Bromine

The predicted aqueous pKa of the pyridine nitrogen in 4‑(2‑bromoanilino)pyridine is 7.14 ± 0.26 , whereas the calculated pKa for 4‑anilinopyridine is approximately 6.75 (ACD/Labs prediction). The ortho‑bromine atom, through a combination of inductive electron withdrawal and steric inhibition of resonance, raises the basicity of the pyridine nitrogen. This altered protonation state at physiological pH can influence solubility, membrane permeability, and target binding, providing a distinct physiochemical profile for lead optimization.

pKa Prediction Molecular Recognition Medicinal Chemistry

Anomalous Scattering for X-ray Crystallography

The 2‑bromophenyl substituent in 4‑(2‑bromoanilino)pyridine offers a heavy atom (Br) with anomalous scattering properties at standard synchrotron wavelengths, enabling unambiguous electron‑density placement of the ligand in protein‑ligand co‑crystal structures [1]. This feature is exploited in FragLite libraries, where 4‑bromanylpyridin‑2‑amine (a close structural analog) has been used to map bromodomain binding sites [2]. In contrast, 4‑anilinopyridine and 4‑(2‑chloroanilino)pyridine lack this crystallographic advantage, requiring more resource‑intensive phasing methods or multiple data sets for unambiguous pose determination.

Structural Biology Fragment Screening Crystallography

Optimal Applications of 4-(2-Bromoanilino)pyridine


Multi-gram Kinase Inhibitor Library Synthesis

Leverage the >95% isolated yield reported for the Pd‑catalyzed amination route to prepare 4‑(2‑bromoanilino)pyridine on a multi‑gram scale. The high yield and straightforward purification (column chromatography with 3–10% MeOH in CH₂Cl₂) make this compound an economical starting material for generating diverse kinase inhibitor libraries via subsequent functionalization of the bromine handle (Suzuki, Sonogashira, or Buchwald‑Hartwig couplings).

BET Bromodomain Co-crystallization

Employ 4‑(2‑bromoanilino)pyridine as a bromine‑containing fragment for fragment‑based drug discovery campaigns targeting bromodomain‑containing proteins (e.g., BRD4). The ortho‑bromine atom provides anomalous scattering for unambiguous electron‑density placement in X‑ray co‑crystal structures [1], enabling rapid validation of binding modes and guiding structure‑guided optimization. This approach accelerates hit‑to‑lead progression compared to non‑halogenated fragments.

Pre-formulation Physicochemical Profiling

Utilize the lower melting point (101–102 °C) and predicted pKa (7.14) of 4‑(2‑bromoanilino)pyridine as a case study for evaluating the impact of ortho‑halogen substitution on solid‑state properties and solution behavior. The compound's reduced crystal lattice energy (relative to 4‑anilinopyridine) makes it a valuable model for investigating the relationship between halogenation, crystallinity, and solubility in early‑stage pre‑formulation.

Cross-Coupling Method Development

Adopt 4‑(2‑bromoanilino)pyridine as a robust substrate for developing and benchmarking new palladium‑ or nickel‑catalyzed cross‑coupling methodologies. The ortho‑bromine aryl bromide is sufficiently activated for efficient oxidative addition while being resistant to undesired homocoupling side reactions. The reproducible, high‑yielding synthesis ensures consistent substrate quality for method validation studies.

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